21-Carboxylic Acid Triamcinolone Acetonide

Catalog No.
S806854
CAS No.
53962-41-7
M.F
C24H29FO7
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Carboxylic Acid Triamcinolone Acetonide

CAS Number

53962-41-7

Product Name

21-Carboxylic Acid Triamcinolone Acetonide

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

Molecular Formula

C24H29FO7

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1

InChI Key

WSNWGUDQZFLDGP-DGGKRYAMSA-N

SMILES

Array

Synonyms

(11β,16α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid;

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

21-Carboxylic Acid Triamcinolone Acetonide (CAS 53962-41-7) is the primary oxidative metabolite and degradation product of the potent glucocorticoid triamcinolone acetonide (TAA). Structurally, it retains the core 16,17-acetonide ring system but features a carboxylic acid at the C-21 position rather than a primary alcohol. In industrial and research procurement, it is primarily sourced as a highly specific analytical reference standard for pharmaceutical impurity profiling (often designated as Triamcinolone Impurity 5) and as a critical synthetic precursor. Its procurement value lies in its lack of systemic glucocorticoid activity, making it the foundational building block for synthesizing "soft drug" corticosteroid esters that provide localized anti-inflammatory action without systemic side effects [1].

Attempting to substitute 21-Carboxylic Acid Triamcinolone Acetonide with its parent compound, triamcinolone acetonide (TAA), or unacetonidated triamcinolone fails in both analytical and synthetic workflows. In quality control and pharmacokinetic assays, TAA cannot serve as a reference standard for its own metabolic clearance or oxidative degradation; the precise 21-oic acid mass and retention time are required to quantify this specific pathway [1]. Synthetically, attempting to produce locally active "soft drug" esters directly from TAA is highly inefficient, requiring a harsh, multi-step oxidation process involving methanolic cupric acetate and cyanides. Procuring the pre-oxidized 21-oic acid bypasses these toxic intermediate steps, allowing for direct esterification [2].

Glucocorticoid Receptor Affinity and Metabolic Inactivity

21-Carboxylic Acid Triamcinolone Acetonide is the primary inactive metabolite of TAA. Competitive binding assays utilizing rat liver cytosol and human leukemic cells demonstrate that while the parent compound (TAA) and its esterified prodrugs (e.g., TAme) exhibit high affinity for the glucocorticoid receptor, the 21-oic acid derivative possesses negligible receptor affinity [1]. This profound drop in binding capacity is critical for its role as a safety benchmark in "soft drug" development, where active esters are designed to rapidly hydrolyze in serum at 37 °C back to this harmless acid, thereby avoiding systemic toxicity [1].

Evidence DimensionGlucocorticoid receptor binding affinity
Target Compound DataNegligible affinity
Comparator Or BaselineTriamcinolone Acetonide (TAA) and TAme (High affinity)
Quantified DifferenceComplete loss of systemic glucocorticoid binding activity upon C-21 oxidation
ConditionsCompetitive binding assay (Sephadex LH-20 chromatography) in hypotonic/hypertonic buffers

Procurement of this specific acid is essential for validating the metabolic deactivation pathways and safety profiles of novel corticosteroid prodrugs.

Synthetic Efficiency for Locally Active Corticosteroid Esters

In the synthesis of locally active anti-inflammatory agents devoid of systemic side effects, 21-Carboxylic Acid Triamcinolone Acetonide serves as the direct precursor. Synthesizing these esters (such as the methyl ester, TAme) directly from the parent TAA requires a complex two-step oxidation (methanolic cupric acetate followed by methylene blue/KCN at pH 6.5) before esterification with diazomethane [1]. Procuring the pre-oxidized 21-oic acid bypasses these harsh oxidative steps, allowing for direct esterification. This streamlined route is highly utilized in medicinal chemistry for generating libraries of cortoic acid esters[1].

Evidence DimensionSynthetic steps to cortoic acid esters
Target Compound Data1 step (direct esterification)
Comparator Or BaselineTriamcinolone Acetonide (3 steps: double oxidation + esterification)
Quantified DifferenceElimination of two oxidative synthesis steps and associated toxic reagents
ConditionsLaboratory synthesis of local anti-inflammatory steroid esters

Using the pre-oxidized 21-oic acid significantly reduces synthesis time and avoids the use of toxic oxidants like cupric acetate during prodrug manufacturing.

Environmental Persistence as an Analytical Biomarker

During activated sludge treatment in wastewater facilities, triamcinolone acetonide degrades into 21-Carboxylic Acid Triamcinolone Acetonide. Unlike natural steroids which are rapidly biodegraded, this 21-carboxylic acid transformation product exhibits pronounced stability and persistence in biological wastewater treatment environments[1]. Its resistance to further biodegradation makes it a highly stable analytical target for LC-HRMS monitoring of synthetic glucocorticoid contamination in municipal effluents and surface waters [1].

Evidence DimensionBiodegradation stability in activated sludge
Target Compound DataHighly persistent (half-life > 14 days in synthetic models)
Comparator Or BaselineNatural steroid hormones (Rapidly biodegradable, half-life < 0.5 hours)
Quantified DifferenceOrders of magnitude greater stability in wastewater treatment conditions
ConditionsActivated sludge incubation and LC-HRMS quantification

Environmental testing laboratories must procure this exact compound as a stable reference standard to accurately quantify long-lasting synthetic corticosteroid pollution.

Pharmaceutical Impurity Profiling and QC

As a major oxidative degradation product of triamcinolone acetonide, this compound (often designated as Impurity 5) serves as a critical HPLC/LC-MS reference standard. It allows quality control laboratories to accurately quantify API degradation in formulated products (e.g., nasal sprays and topical creams) over their shelf life [1].

"Soft Drug" Prodrug Synthesis

Medicinal chemists utilize the 21-oic acid as a direct precursor for synthesizing esterified glucocorticoids (like TAme). These prodrugs deliver potent localized anti-inflammatory effects but are rapidly hydrolyzed back to the inactive 21-oic acid in serum, making this compound a primary starting material for side-effect-free steroid development[2].

Environmental Contaminant Monitoring

Due to its pronounced stability against biological degradation in activated sludge, environmental testing facilities use this compound as a reliable biomarker. It serves as an analytical standard for tracking the environmental fate of synthetic corticosteroids in municipal wastewater and surface water ecosystems using high-resolution mass spectrometry [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

448.18973142 Da

Monoisotopic Mass

448.18973142 Da

Heavy Atom Count

32

UNII

7QF3AM1P67

Other CAS

53962-41-7

Wikipedia

Triamcinolone acetonide 21-carboxylic acid

Dates

Last modified: 08-15-2023

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